Benzyl 2-aminoacetate

Catalog No.
S666144
CAS No.
1738-68-7
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-aminoacetate

CAS Number

1738-68-7

Product Name

Benzyl 2-aminoacetate

IUPAC Name

benzyl 2-aminoacetate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2

InChI Key

JXYACYYPACQCDM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CN

Synonyms

benzyl2-aminoacetate;1738-68-7;Glycinebenzylester;Amino-aceticacidbenzylester;Glycine,phenylmethylester;benzyl2-aminoacetatehydrochloride;JXYACYYPACQCDM-UHFFFAOYSA-N;Glycine,benzylester;H-Gly-OBzlinvertedexclamationmarkcurrencyHCl;Benzylaminoacetate;Phenylglycinemethyl;Gly-OBzl.HCl;Benzylaminoacetate#;Benzyl-2-aminoacetate;glycinephenylmethylester;H-Gly-OBzlhydrochloride;AC1L8W8F;AC1Q53LF;AC1Q53LG;AC1Q53LH;SCHEMBL42974;CTK8E5643;MolPort-001-792-835;SBB065078;STK078695

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN

Benzyl 2-aminoacetate belongs to the class of organic compounds known as alpha amino acid esters. These are ester derivatives of alpha amino acids. Benzyl 2-aminoacetate is slightly soluble (in water) and a very strong basic compound (based on its pKa).

Benzyl 2-aminoacetate (frequently supplied as a hydrochloride or p-toluenesulfonate salt) is a C-terminal protected glycine derivative essential for peptide synthesis, peptidomimetic assembly, and chemoenzymatic polymerization. By masking the free carboxylic acid with a benzyl group, this compound provides critical solubility in polar organic solvents and acts as an orthogonal building block in complex multi-step syntheses. Unlike unprotected glycine, which is insoluble in standard organic media, the benzyl ester ensures homogeneous reaction conditions during liquid-phase coupling and serves as a highly reactive substrate for enzymatic copolymerization .

Substituting benzyl 2-aminoacetate with generic alternatives like glycine methyl ester (Gly-OMe) or glycine tert-butyl ester (Gly-OtBu) frequently leads to compromised yields, deprotection failures, or complete enzymatic rejection. In chemoenzymatic synthesis, proteases like papain fail to recognize tert-butyl esters, resulting in zero polymer precipitation, while methyl esters exhibit significantly lower substrate affinity [1]. Furthermore, in orthogonal solid-phase peptide synthesis (SPPS) or peptide nucleic acid (PNA) construction, tert-butyl esters require harsh acidolysis (trifluoroacetic acid) for removal, which inadvertently cleaves acid-labile amino protecting groups such as Boc or Mmt. The benzyl ester permits mild, neutral deprotection via catalytic hydrogenation, preserving sensitive molecular architectures [2].

Enzymatic Polymerization Efficiency and Substrate Recognition

In papain-catalyzed chemoenzymatic copolymerization, the choice of the C-terminal ester dictates substrate recognition. Studies demonstrate that while glycine naturally exhibits low affinity toward papain, the benzyl ester group (Gly-OBzl) artificially enhances this affinity, allowing papain to equally polymerize alanine and glycine. When attempting the same reaction with glycine tert-butyl ester (Gly-OtBu), the enzyme fails to recognize the substrate, yielding no precipitate. Furthermore, the benzyl ester significantly outperforms methyl and ethyl esters in kinetically controlled synthesis efficiency, yielding robust copolymerization even at lower enzyme concentrations [1].

Evidence DimensionEnzymatic recognition and polymerization yield
Target Compound DataGly-OBzl yields successful, high-efficiency copolymerization (equalized reactivity with Ala).
Comparator Or BaselineGly-OtBu (0% yield / no precipitate) and Gly-OMe (lower efficiency).
Quantified DifferenceComplete enzymatic rejection of OtBu vs. high-efficiency kinetically controlled synthesis for OBzl.
ConditionsPapain-catalyzed chemoenzymatic peptide synthesis.

Buyers sourcing precursors for biocatalytic peptide synthesis must select the benzyl ester to ensure enzymatic recognition and viable polymer yields.

Orthogonal Deprotection Yields in Complex PNA Synthesis

The synthesis of complex peptide nucleic acid (PNA) monomers requires strict orthogonal protection strategies. When utilizing N-(2-aminoethyl)glycine tert-butyl ester, the necessary acidolysis (TFA) for deprotection causes unwanted removal of acid-labile amino protecting groups (such as Boc or Mmt), severely limiting the yield and scope of compatible nucleobases. Conversely, utilizing benzyl 2-aminoacetate derivatives allows for deprotection under neutral conditions via catalytic hydrogenation (H2, Pd/C). This orthogonal stability preserves acid-labile groups, enabling near-quantitative recovery and the successful incorporation of sensitive modified nucleobases without degradation [1].

Evidence DimensionDeprotection compatibility and protecting group retention
Target Compound DataGly-OBzl allows neutral cleavage (hydrogenation), retaining 100% of acid-labile Boc/Mmt groups.
Comparator Or BaselineGly-OtBu requires TFA, causing unwanted cleavage of Boc/Mmt groups.
Quantified DifferenceNeutral orthogonal cleavage (OBzl) vs. destructive acidolysis (OtBu).
ConditionsDeprotection of PNA monomers containing acid-labile nucleobase protecting groups.

For procurement in advanced oligonucleotide or PNA synthesis, the benzyl ester is mandatory to prevent the destruction of expensive, acid-sensitive intermediates during deprotection.

Pharmacokinetic Enhancement in Prodrug Formulation

Free glycine is a weak anticonvulsant in vivo due to its inability to efficiently cross the blood-brain barrier. Esterification of glycine significantly alters its pharmacokinetic profile. In comparative neuropharmacology models, N-(benzyloxycarbonyl)glycine benzyl ester and related lipid-conjugates demonstrated a 13-fold higher brain uptake index compared to free glycine. The esterified forms act as effective prodrugs, undergoing in vitro hydrolysis by brain homogenates to release the active amino acid, thereby providing measurable seizure antagonism in maximal electroshock (MES) tests where free glycine is completely inactive [1].

Evidence DimensionBrain uptake index and in vivo efficacy
Target Compound DataBenzyl-protected glycine derivatives show a 13-fold increase in brain uptake.
Comparator Or BaselineFree glycine (baseline uptake, inactive in MES tests).
Quantified Difference13x higher brain uptake index and restored MES seizure antagonism.
ConditionsIntravenous administration in in vivo seizure models.

For pharmaceutical R&D targeting CNS delivery, procuring the benzyl ester form is a proven strategy to bypass the blood-brain barrier restrictions of free amino acids.

Biocatalytic Polypeptide Synthesis

Directly leveraging its enhanced substrate affinity for papain, benzyl 2-aminoacetate is a highly effective monomer for green-chemistry chemoenzymatic peptide synthesis (CEP). It allows for the efficient, kinetically controlled copolymerization of glycine with other amino acids, overcoming the naturally low enzymatic recognition of unprotected or tert-butyl protected glycine [1].

Peptide Nucleic Acid (PNA) Monomer Production

Due to its compatibility with neutral catalytic hydrogenation, this compound is critical for synthesizing PNA backbones where acid-labile protecting groups (like Boc or Mmt on nucleobases) must be preserved. It provides an orthogonal alternative to tert-butyl esters, preventing intermediate degradation during complex assembly [2].

CNS-Targeted Prodrug Development

Utilizing the lipophilicity of the benzyl ester, this compound serves as a foundational building block for synthesizing lipid-conjugated glycine prodrugs. It enables a 13-fold increase in blood-brain barrier penetration compared to free glycine, making it a key precursor for developing novel anticonvulsants and neuroactive therapeutics [3].

XLogP3

1.1

Other CAS

2462-31-9

Wikipedia

Benzyl glycinate

Dates

Last modified: 08-15-2023

Explore Compound Types